molecular formula C17H18N2O3S B5884383 1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5884383
M. Wt: 330.4 g/mol
InChI Key: ZRBPFRLPQKSRGL-KAMYIIQDSA-N
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Description

Synthesis Analysis

The synthesis of thienopyrimidine derivatives often involves multistep chemical reactions, including condensation, cyclocondensation, and alkylation processes. For example, a novel synthetic route for related compounds involves self-condensation of cyclohexylidenecyanothioacetamide, leading to structures like 2,3-dihydro-5,6-tetramethylenespiro(cyclohexane-2-thieno[2,3-d]pyrimidine)-4(1H)-thione, with its structure confirmed by X-ray analysis (Dyachenko et al., 2003). Other synthesis approaches involve base-catalyzed reactions leading to the formation of complex thienopyrimidine structures through cyclocondensation of specific ketones and thiourea (Pal et al., 2010).

Molecular Structure Analysis

The molecular structure of thienopyrimidines can be determined through techniques such as X-ray crystallography. These studies reveal the planarity of the fused thienopyrimidinone ring system and its dihedral angles with adjacent rings, providing insights into the molecule's stereochemistry and potential reactivity (Hu et al., 2007).

Chemical Reactions and Properties

The reactivity of thienopyrimidine derivatives can vary significantly based on their substitution patterns. For instance, the alkylation of thienopyrimidines has been studied to explore the formation of new derivatives with potential biological activity. This includes reactions that lead to the synthesis of compounds with diverse functional groups, which could impact their chemical behavior and interaction with biological targets (Dyachenko et al., 2020).

Physical Properties Analysis

The physical properties of thienopyrimidines, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. X-ray crystallography studies provide detailed information on the crystal packing, hydrogen bonding, and overall molecular arrangement, which can inform predictions about the compound's physical behavior and stability (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are influenced by the compound's structure. Thienopyrimidines exhibit a range of chemical behaviors depending on their substituents, with studies exploring their potential as intermediates in the synthesis of more complex molecules and their interactions in various chemical reactions (Elneairy et al., 2006).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. It would likely depend on the specific context in which the compound is used .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if the compound shows promise as a pharmaceutical, future research could focus on optimizing its synthesis and studying its mechanism of action .

properties

IUPAC Name

(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-15-14(11-13-7-4-10-23-13)16(21)19(17(22)18-15)9-8-12-5-2-1-3-6-12/h4-5,7,10-11H,1-3,6,8-9H2,(H,18,20,22)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBPFRLPQKSRGL-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)CCN2C(=O)/C(=C\C3=CC=CS3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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